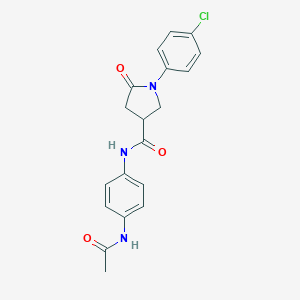
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as ACPCA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. The inhibition of FAAH by ACPCA leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
作用機序
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide acts as a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. By inhibiting FAAH, N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the activity of other enzymes, including monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain-containing protein 6 (ABHD6), which are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG), in the brain and peripheral tissues. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to increase the levels of other lipid mediators, including prostaglandins and leukotrienes, which are involved in inflammation and pain.
実験室実験の利点と制限
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid signaling pathways. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is its potential off-target effects, including inhibition of other enzymes involved in lipid metabolism.
将来の方向性
There are several potential future directions for research on N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of FAAH, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide on other physiological systems, including the immune system and the cardiovascular system. Finally, the potential use of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, should be investigated.
合成法
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-acetamidophenylboronic acid with 4-chlorobenzaldehyde, followed by cyclization with pyrrolidine-3-carboxylic acid. Another method involves the condensation of 4-acetamidophenylamine with 4-chlorobenzoyl chloride, followed by cyclization with pyrrolidine-3-carboxylic acid. Both methods have been shown to yield N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide with high purity and yield.
科学的研究の応用
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
特性
製品名 |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C19H18ClN3O3 |
分子量 |
371.8 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-15-4-6-16(7-5-15)22-19(26)13-10-18(25)23(11-13)17-8-2-14(20)3-9-17/h2-9,13H,10-11H2,1H3,(H,21,24)(H,22,26) |
InChIキー |
KYNQBFFQEMULDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)



